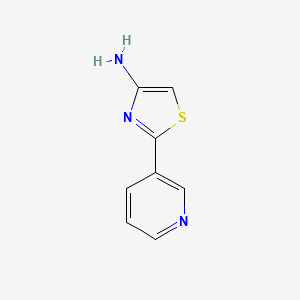

2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

2-pyridin-3-yl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H,9H2 |

InChI Key |

WSKRRBUFBMKGID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine and Its Derivatives

Classical Heterocyclic Annulation and Cyclocondensation Pathways

Classical methods for the formation of the thiazole (B1198619) ring remain fundamental in the synthesis of 2-(pyridin-3-yl)-1,3-thiazol-4-amine. These strategies typically involve the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

Hantzsch-Type Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole nucleus. The classical approach involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target molecule, a key precursor would be 3-pyridoylthioamide (nicotinothioamide). The reaction of this thioamide with an appropriate α-halo-ketone bearing a masked or precursor amino group at the α'-position, followed by transformation of this group, would lead to the desired this compound.

A general representation of the Hantzsch synthesis is depicted below:

Table 1: Key Reactants in Hantzsch-Type Synthesis

| Reactant A (Thioamide) | Reactant B (α-Halocarbonyl) | Resulting Thiazole Core |

|---|---|---|

| Nicotinothioamide | 3-halo-2-oxopropanal derivative | 2-(Pyridin-3-yl)-1,3-thiazole |

| Thiourea (B124793) | 2-bromo-1-(pyridin-3-yl)ethan-1-one | 4-Amino-2-substituted-thiazole |

Modifications to the classical Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. The use of microwave irradiation, for instance, has been shown to accelerate the condensation and cyclization steps in the synthesis of various thiazole derivatives.

Alternative Cyclization Strategies Involving Thiourea and Activated Haloketones

A highly effective and common alternative for the synthesis of 2-aminothiazoles is the reaction of thiourea with an α-haloketone. In the context of synthesizing this compound, this would involve a different retrosynthetic disconnection. The pyridine (B92270) ring would be introduced as part of the α-haloketone, specifically 2-halo-1-(pyridin-3-yl)ethanone. The reaction with thiourea would directly furnish the 2-amino-4-(pyridin-3-yl)thiazole. Subsequent functionalization at the 2-position, if necessary, could then be performed.

A relevant study details the synthesis of the isomeric 2-amino-4-(pyridin-2-yl)thiazole, which provides a procedural basis. In this synthesis, 2-bromo-1-(pyridin-2-yl)ethanone (B97419) was reacted with thiourea in ethanol (B145695) at 70°C. nih.gov This reaction resulted in the formation of the desired product in a 56% yield after purification. nih.gov A similar approach could be envisioned for the 3-pyridyl analogue.

Furthermore, the synthesis of N-substituted derivatives, such as 4-(pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine, has been achieved by reacting 1-(pyridin-3-yl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide in the presence of triethylamine (B128534) in DMF at 70°C, yielding the product in 68% yield. nih.gov This demonstrates the versatility of using substituted thioureas to introduce diversity at the 2-amino position.

Modern Catalytic Approaches in the Synthesis of Thiazole Scaffolds

Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct complex molecules with high efficiency and selectivity. These approaches offer significant advantages over classical methods, often proceeding under milder conditions with greater functional group tolerance.

Metal-Catalyzed Coupling Reactions for Pyridine-Thiazole Linkages

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. These reactions can be employed to construct the 2-(pyridin-3-yl)-1,3-thiazole core by coupling a pre-functionalized pyridine with a functionalized thiazole, or vice versa.

For instance, a Suzuki-Miyaura coupling could involve the reaction of 3-pyridylboronic acid with a 2-halothiazole derivative. A study on the synthesis of 2-arylpyridines via the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and esters has been reported, showcasing the utility of this reaction in linking pyridine to other heterocycles. nih.gov While this specific study did not use a thiazole boronic acid, the principle is applicable. Conversely, a 2-pyridyl halide could be coupled with a thiazole-boronic acid derivative. The choice of coupling partners would depend on the availability of the starting materials and the desired substitution pattern on the final molecule.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, can also be utilized. wikipedia.org This could involve, for example, the coupling of 3-ethynylpyridine (B57287) with a 2-halothiazole, followed by further transformations of the resulting alkyne linkage. The reaction is typically carried out under mild conditions with a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions for Pyridine-Thiazole Synthesis

| Coupling Reaction | Pyridine Precursor | Thiazole Precursor | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 3-Pyridylboronic acid | 2-Halo-1,3-thiazol-4-amine | Pd catalyst (e.g., Pd(dppf)Cl₂) |

| Stille | 3-(Tributylstannyl)pyridine | 2-Halo-1,3-thiazol-4-amine | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Sonogashira | 3-Ethynylpyridine | 2-Halo-1,3-thiazol-4-amine | Pd catalyst and Cu(I) co-catalyst |

Organocatalysis and Biocatalysis in this compound Synthesis

While metal-catalyzed reactions are powerful, there is a growing interest in developing more sustainable synthetic methods using organocatalysis and biocatalysis. Organocatalysis employs small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals.

In the context of thiazole synthesis, organocatalysts can be used to promote the key bond-forming steps. For example, a thiourea-based organocatalyst could facilitate the cyclocondensation reaction in a Hantzsch-type synthesis by activating the carbonyl group of the α-haloketone.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for high selectivity and mild reaction conditions. A notable example is the use of a marine macroalgal brominase for the enzymatic bromination of 2-aminothiazoles. nih.gov This biocatalytic halogenation provides a direct route to brominated thiazole intermediates, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the pyridine ring. nih.gov This chemoenzymatic approach allows for the derivatization of the thiazole core under mild, aqueous conditions. nih.gov

Regioselective Synthesis of this compound Isomers and Positional Analogs

The regioselective synthesis of substituted thiazoles is a critical aspect of their chemistry, as the position of the substituents can have a profound impact on the biological activity and physical properties of the molecule. For this compound, the key challenge is to control the placement of the amino group at the C4 position of the thiazole ring.

The Hantzsch synthesis and its variations offer a high degree of regiocontrol. The reaction of an α-haloketone with a thioamide unequivocally places the substituent from the thioamide at the 2-position and the substituents from the α-haloketone at the 4- and 5-positions. Therefore, to synthesize this compound, one would start with nicotinothioamide, which ensures the pyridin-3-yl group is at the 2-position. The choice of the α-haloketone is then crucial for placing the amino group at the C4 position. An α-haloacetoacetamide or a related synthon would be required.

Conversely, the reaction of an N-substituted thiourea with an α-haloketone can be used to synthesize positional isomers. For instance, a patent describes the synthesis of N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine. google.com This suggests that by starting with a different set of precursors, the amino group can be directed to the 5-position of the thiazole ring.

The synthesis of positional analogs, such as 2-(pyridin-2-yl)-1,3-thiazol-4-amine (B2761689) or 2-(pyridin-4-yl)-1,3-thiazol-4-amine, can be achieved by simply changing the starting pyridine-containing precursor. For example, starting with isonicotinothioamide (from pyridine-4-carboxamide) or picolinothioamide (from pyridine-2-carboxamide) in a Hantzsch-type synthesis would yield the corresponding 4-pyridyl and 2-pyridyl analogs, respectively.

Table 3: Regioselective Synthesis Strategies

| Target Isomer/Analog | Key Precursor 1 | Key Precursor 2 | Rationale |

|---|---|---|---|

| This compound | Nicotinothioamide | α-Haloacetoacetamide | Hantzsch synthesis dictates regiochemistry. |

| 2-(Pyridin-3-yl)-1,3-thiazol-5-amine | N-substituted thioamide | 2-halo-1-(pyridin-3-yl)ethanone derivative | Choice of starting materials directs amine position. google.com |

| 2-(Pyridin-2-yl)-1,3-thiazol-4-amine | Picolinothioamide | α-Haloacetoacetamide | Starting with the 2-pyridyl thioamide analog. |

| 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | Isonicotinothioamide | α-Haloacetoacetamide | Starting with the 4-pyridyl thioamide analog. |

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules like this compound. nih.govathensjournals.gr Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances, thereby enhancing efficiency, safety, and environmental benignity. mdpi.com The application of these principles to the synthesis of heterocyclic compounds, including thiazoles and pyridines, offers sustainable alternatives to traditional methods.

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include the use of alternative energy sources, employment of environmentally benign solvents, and the development of multi-component reactions (MCRs). rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. athensjournals.gr Compared to conventional heating, it offers advantages such as significantly reduced reaction times, improved product yields, and enhanced purity. For instance, the synthesis of thiazolo[3,2-a]pyridine derivatives has been successfully achieved in water under microwave irradiation, highlighting a green and chemoselective approach. researchgate.net This technique's energy efficiency and speed make it a prime candidate for developing sustainable routes to the target compound.

Solvent Selection and Solvent-Free Reactions: A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). nih.gov Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of related heterocyclic systems, such as 1,2,4-triazol-4-yl propanoic acid derivatives, has been demonstrated in aqueous media using non-toxic catalysts like alum. nih.gov Where aqueous conditions are not feasible, ionic liquids are considered "Green Solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in Furthermore, solvent-free approaches, such as "Grindstone Chemistry" or mechanochemical methods like ball milling, offer clean reactions with high yields and simplified product separation. mdpi.comrasayanjournal.co.in

Multi-Component Reactions (MCRs): MCRs are synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. rasayanjournal.co.in This approach is inherently efficient, reducing the number of synthetic steps, minimizing waste generation, and saving time and energy. The one-pot synthesis of thiazolo[3,2-a]pyrimidine analogs using a catalyst in ethanol exemplifies the effectiveness of MCRs for building complex heterocyclic scaffolds. rasayanjournal.co.in A similar strategy could be envisioned for this compound, potentially starting from a pyridine derivative, a source of the thiazole ring, and an amine.

The table below summarizes various green chemistry approaches and their potential application in synthesizing the target compound.

| Green Chemistry Principle | Methodology | Advantages for Synthesis of this compound |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced byproduct formation. athensjournals.grresearchgate.net |

| Safer Solvents & Auxiliaries | Aqueous Media, Ionic Liquids | Eliminates hazardous organic solvents, improves safety, simplifies workup. rasayanjournal.co.innih.gov |

| Waste Prevention | Multi-Component Reactions (MCRs) | High atom economy, reduces synthetic steps and purification needs. rasayanjournal.co.in |

| Reduced Derivatives | Solvent-Free Synthesis (Mechanochemistry) | Avoids solvents entirely, leading to clean reactions and easy purification. mdpi.comrasayanjournal.co.in |

| Catalysis | Use of Recyclable/Benign Catalysts | Replaces hazardous reagents (e.g., strong acids/bases), allows for catalyst reuse. nih.gov |

By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable, cost-effective, and environmentally responsible.

Process Optimization and Scalability Considerations for this compound Production

Transitioning the synthesis of this compound from laboratory-scale discovery to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. Key considerations include shifting from traditional batch processing to continuous flow manufacturing and employing advanced optimization algorithms.

From Batch to Continuous Flow: Conventional synthesis of related 2-(pyridine-3-yl)thiazoles often involves multi-step batch processes using standard laboratory glassware and purification methods like column chromatography. google.com While effective on a small scale, these methods present scalability challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in ensuring consistent product quality across large batches.

Continuous flow chemistry offers a compelling solution to these challenges. ucla.edu In a flow reactor, reagents are continuously pumped and mixed in a network of tubes or channels, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved safety, higher yields, and superior product consistency. nih.gov The synthesis of pyridinium (B92312) salts, a related chemical class, has been successfully optimized and scaled up using continuous flow systems, demonstrating the viability of this technology for producing nitrogen-containing heterocycles. ucla.edunih.gov Adopting a flow process for the synthesis of this compound would enable safer handling of reactive intermediates and facilitate large-scale production with minimal manual intervention. nih.gov

Process Parameter Optimization: The optimization of a chemical reaction involves systematically evaluating multiple parameters, including solvent, concentration, stoichiometry, temperature, and time. nih.gov Modern optimization campaigns increasingly utilize algorithmic approaches, such as Bayesian optimization, to explore the reaction space more efficiently than traditional one-variable-at-a-time methods. ucla.edu This approach can simultaneously optimize for multiple objectives, such as maximizing yield while minimizing reaction time or cost. ucla.edu

For the synthesis of this compound, key parameters to optimize would include:

Reagent Stoichiometry: Fine-tuning the molar ratios of the pyridine precursor and the thiazole-forming reagents to maximize conversion and minimize side products.

Catalyst Loading: Identifying the optimal concentration of any catalyst used to ensure high efficiency while minimizing cost and potential contamination of the final product.

Temperature and Residence Time: In a flow system, precisely controlling the temperature and the time reactants spend in the reaction zone is critical for maximizing yield and purity. nih.gov

Downstream Processing: Developing scalable purification methods is crucial. Techniques like crystallization or extraction are often preferred over chromatographic methods at an industrial scale due to lower solvent consumption and higher throughput. The formation of a salt, as demonstrated in the purification of related compounds, can be an effective isolation strategy. google.com

The following table contrasts batch and continuous flow processing for the potential large-scale synthesis of the target compound.

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult; requires larger vessels, posing heat/mass transfer issues. | Straightforward; achieved by running the system for longer durations. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat dissipation. ucla.edu |

| Process Control | Less precise; temperature and mixing gradients can occur. | Excellent control over temperature, pressure, and residence time. ucla.edu |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducible product quality. |

| Optimization | Time-consuming, often relies on trial-and-error. | Amenable to automated optimization using algorithms (e.g., Bayesian). ucla.edu |

By focusing on these optimization and scalability factors, a robust, efficient, and economically viable manufacturing process for this compound can be developed.

Chemical Reactivity and Functionalization of the 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in 2-(pyridin-3-yl)-1,3-thiazol-4-amine exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, governed by the electron distribution within the heterocyclic system. The π-electron delocalization in the thiazole ring results in varying electron densities at its carbon positions. nih.gov Generally, the C5 position is the most electron-rich, making it the preferred site for electrophilic aromatic substitution. pharmaguideline.com Conversely, the C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack, although the presence of the pyridin-3-yl group at this position makes direct substitution challenging. pharmaguideline.com The C4 position is relatively neutral. pharmaguideline.com

Electron-donating groups at the C2 position, such as the pyridine (B92270) ring, can further activate the C5 position towards electrophilic attack. pharmaguideline.com A notable example of electrophilic substitution on a closely related scaffold is the chlorination of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. In this reaction, treatment with N-chlorosuccinimide (NCS) in a suitable solvent like diethyl ether results in the selective introduction of a chlorine atom at the C5 position of the thiazole ring, yielding 4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. google.com This highlights the susceptibility of the C5 position to electrophilic halogenation.

Nucleophilic substitution reactions on the thiazole ring are less common unless a suitable leaving group is present. The C2-hydrogen is known to be acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com However, for the title compound, this position is already occupied. Nucleophilic attack on the ring carbons would typically require activation, for instance, by quaternization of the ring nitrogen. pharmaguideline.com

Functionalization Strategies for the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. researchgate.net The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. rsc.org When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the C3 (meta) position relative to the nitrogen. Since the thiazole group in the title compound is already at the C3 position, further classical electrophilic substitution on the pyridine ring is challenging and would likely require forcing conditions.

Modern synthetic methods offer more viable strategies for the functionalization of pyridine rings through C-H activation. rsc.orgbohrium.com These transition-metal-catalyzed reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific C-H positions, bypassing the limitations of classical electrophilic substitutions. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto pyridine rings, often directed by a functional group on the molecule. rsc.org While specific examples on the this compound scaffold are not extensively documented, these methods represent a promising avenue for the selective modification of its pyridine moiety.

Derivatization of the Primary Amine Group at Position 4

The primary amine group at the C4 position of the thiazole ring is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amidation and Acylation Reactions

The primary amine readily undergoes acylation with various acylating agents to form the corresponding amides. This is a common strategy to introduce a wide array of functional groups and to explore structure-activity relationships in medicinal chemistry. The reaction is typically carried out by treating the amine with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Alternatively, direct amidation with carboxylic acids can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This method was successfully employed in the synthesis of amide derivatives of the related 2-amino-4-(2-pyridyl)thiazole, demonstrating its applicability to this class of compounds. nih.gov

Table 1: Examples of Acylating Reagents for Aminothiazoles

| Acylating Agent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Benzoyl Chloride | N-Benzoylamide | Base (e.g., Pyridine), CH2Cl2 | semanticscholar.org |

| Acetic Anhydride | N-Acetamide | Base or neat | nih.gov |

| Carboxylic Acid/EDCI | Amide | Coupling agent, solvent (e.g., DMF) | nih.gov |

Alkylation and Arylation Strategies

The nitrogen atom of the primary amine can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to overalkylation, producing secondary and tertiary amines. wikipedia.org A more controlled approach for mono-alkylation involves reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165). Transition-metal-free methods, such as the direct N-alkylation of aryl amines using alcohols mediated by a hydrogen-transfer catalyst, have also been developed. rsc.org

N-arylation of 2-aminothiazoles has been effectively accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This method allows for the coupling of the aminothiazole with a variety of aryl bromides and triflates, providing access to a wide range of N-aryl derivatives. nih.gov The development of specific ligands and the use of additives like acetic acid have been shown to facilitate these couplings, even with challenging substrates. nih.gov

Table 2: Common Strategies for N-Alkylation and N-Arylation

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base | Secondary/Tertiary Amine | wikipedia.org |

| N-Alkylation | Alcohol | Ru(II) or other transfer hydrogenation catalyst, Base | Secondary Amine | researchgate.net |

Formation of Schiff Bases and Cyclized Products

The primary amine of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water. jocpr.com A wide variety of aromatic and heterocyclic aldehydes can be used to generate a diverse set of Schiff base derivatives. dergipark.org.trmdpi.comnih.gov These products can be valuable intermediates for further synthetic transformations or can themselves be biologically active molecules.

The 4-amino-2-(pyridin-3-yl)thiazole scaffold is also a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group, often in conjunction with a substituent introduced at the C5 position, can participate in cyclocondensation reactions. For instance, treatment of a thiourea (B124793) derivative (a precursor to the aminothiazole) with reagents like ethyl chloroacetate (B1199739) or 2,3-dichloroquinoxaline (B139996) can lead to the formation of fused thiazolidinone or thiazolo[4,5-b]quinoxaline systems, respectively. nih.gov Similarly, condensation of related thiazole carbohydrazides with various reagents can lead to the formation of triazoles and other heterocyclic rings. nih.gov

Redox Chemistry of this compound

The redox behavior of the this compound scaffold is influenced by the presence of multiple heteroatoms and aromatic rings. While direct and extensive experimental studies on the redox chemistry of this specific molecule are limited, insights can be drawn from related structures and theoretical calculations.

The thiazole ring itself can undergo both reduction and oxidation, although it is generally stable. pharmaguideline.com Catalytic hydrogenation with platinum or metal-acid reductions typically leave the thiazole ring intact. However, harsh reduction with Raney nickel can cause desulfurization and ring degradation. pharmaguideline.com Conversely, the reduction of fused pharmaguideline.comjournalirjpac.comthiazolo[4,5-b]pyridine systems with borohydride reagents has been shown to selectively reduce the thiazole moiety to a thiazoline (B8809763) (dihydrothiazole), leaving the pyridine ring unchanged. beilstein-journals.org Oxidation of thiazole rings is also possible. For example, oxidation of chiral 2-thiazolines with reagents like Oxone® or MCPBA can lead to ring-opened products. rsc.org

The antioxidant potential of some pyridine-thiazole hybrids has been investigated, suggesting that the scaffold can participate in electron-transfer processes. nih.gov Computational studies using Density Functional Theory (DFT) on related thiazole derivatives provide information on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are indicative of the molecule's ability to donate or accept electrons, respectively. For example, a study on a pyrazole-thiazole hybrid showed a HOMO energy of -6.260 eV and a LUMO energy of -0.552 eV, resulting in an energy gap of 5.707 eV. nih.gov Such calculations can help predict the relative reactivity and stability of the molecule in redox reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Oxidation Pathways

The oxidation of this compound can occur at several sites, primarily the pyridine nitrogen, the thiazole sulfur, and potentially the amino group or the thiazole ring itself. The specific pathway and product distribution are highly dependent on the nature of the oxidizing agent and the reaction conditions.

The nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The N-oxidation of 3-substituted pyridines is a well-established reaction. nih.gov The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone, although this typically requires stronger oxidizing agents. However, under certain oxidative conditions, thiazole rings can undergo cleavage. For instance, treatment of thiazolines with oxidants like Oxone® or MCPBA can lead to ring-opening. While this compound is aromatic, harsh oxidation could potentially lead to degradation of the thiazole ring.

The 4-amino group can also be a site for oxidation, potentially leading to nitroso or nitro derivatives, though this often requires specific reagents to avoid side reactions on the heterocyclic rings.

Table 1: Predicted Oxidation Pathways of this compound

| Reactive Site | Oxidizing Agent | Predicted Product(s) | Notes |

| Pyridine Nitrogen | m-CPBA, Peracetic acid | 2-(1-oxido-pyridin-3-yl)-1,3-thiazol-4-amine | A common and predictable reaction for pyridines. tandfonline.comnih.gov |

| Thiazole Sulfur | Strong oxidants (e.g., KMnO4, excess H2O2) | Sulfoxide or Sulfone derivatives, potential ring cleavage | Requires forcing conditions; may compete with N-oxidation and ring degradation. |

| Amino Group | Specific oxidizing agents | Nitroso or Nitro derivatives | Requires careful selection of reagents to achieve selectivity. |

| Thiazole Ring | Strong oxidants (e.g., O3, RuO4) | Ring cleavage products | Generally leads to decomposition of the scaffold. |

Reduction Reactions

The reduction of this compound primarily targets the pyridine ring, which is more susceptible to reduction than the electron-rich aminothiazole ring. The outcome of the reduction depends on the reducing agent and the reaction conditions.

Catalytic hydrogenation is a common method for the reduction of pyridine rings. Using catalysts such as platinum, palladium, or rhodium under hydrogen pressure can lead to the saturation of the pyridine ring to form the corresponding piperidine (B6355638) derivative. The conditions can often be tuned to achieve partial or complete reduction. Rhodium-catalyzed transfer hydrogenation has also been shown to be effective for the reduction of pyridines to either tetrahydropyridines or piperidines.

Dissolving metal reductions, such as the Birch reduction, can be used for the partial reduction of pyridine rings. However, the conditions for Birch reduction are typically harsh and may not be compatible with all functional groups. The use of samarium diiodide in the presence of water has been reported for the rapid reduction of pyridine to piperidine at room temperature. clockss.org Formic acid has also been utilized for the reduction of the pyridine ring. acs.org

The thiazole ring is generally resistant to reduction under conditions used for the pyridine ring. The C=N bond within the thiazole ring is less reactive towards nucleophilic attack by hydride than the C=N bonds in the pyridine ring.

Table 2: Predicted Reduction Reactions of this compound

| Target Moiety | Reducing Agent/Conditions | Predicted Product(s) | Notes |

| Pyridine Ring | H2, Pt/C or Pd/C | 2-(piperidin-3-yl)-1,3-thiazol-4-amine | Standard catalytic hydrogenation for pyridine reduction. |

| Pyridine Ring | NaBH4/Lewis acid or Transfer Hydrogenation | Partially or fully reduced pyridine ring | Milder conditions may offer more control over the extent of reduction. |

| Pyridine Ring | SmI2, H2O | 2-(piperidin-3-yl)-1,3-thiazol-4-amine | A mild and efficient method for pyridine reduction. clockss.org |

| Pyridine Ring | Formic Acid | 2-(piperidin-3-yl)-1,3-thiazol-4-amine | An alternative method for pyridine ring reduction. acs.org |

Chemo- and Regioselective Transformations of the Compound

The presence of two different heterocyclic rings, along with an amino group, allows for a variety of chemo- and regioselective transformations. The electronic properties of each ring system dictate its susceptibility to electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the 3-position (relative to the nitrogen). In the context of this compound, the positions on the pyridine ring are C-2, C-4, C-5, and C-6. The thiazole substituent is at C-3. Therefore, electrophilic attack would be expected to occur at C-5, which is meta to the nitrogen and meta to the thiazole group.

In contrast, the 4-aminothiazole ring is activated towards electrophilic substitution due to the electron-donating amino group. The amino group directs electrophiles to the C-5 position of the thiazole ring. Given the high electron density at this position, electrophilic substitution is highly favored here over the pyridine ring.

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, which are ortho and para to the electron-withdrawing nitrogen atom. The thiazole substituent at C-3 will further influence the reactivity of the pyridine ring.

The 4-aminothiazole ring is generally not susceptible to nucleophilic aromatic substitution unless activated by a suitable leaving group.

Reactions involving the Amino Group:

The 4-amino group can undergo a range of reactions typical of primary aromatic amines. These include acylation, alkylation, diazotization followed by Sandmeyer-type reactions, and condensation with carbonyl compounds to form Schiff bases. These transformations can be used to introduce a wide variety of functional groups onto the thiazole ring.

Table 3: Predicted Chemo- and Regioselective Transformations

| Reaction Type | Reagent/Conditions | Predicted Site of Reaction | Predicted Product(s) | Notes |

| Electrophilic Substitution (e.g., Halogenation, Nitration) | Electrophile (e.g., Br2, HNO3/H2SO4) | C-5 of the thiazole ring | 5-substituted-2-(pyridin-3-yl)-1,3-thiazol-4-amine | The aminothiazole ring is significantly more activated than the pyridine ring. |

| Nucleophilic Substitution | Strong Nucleophile (e.g., R-Li, NaNH2) | C-2 or C-6 of the pyridine ring | Substitution at the pyridine ring | Requires harsh conditions and a strong nucleophile. |

| Acylation of Amino Group | Acylating agent (e.g., Acetic anhydride, Benzoyl chloride) | 4-amino group | N-(2-(pyridin-3-yl)-1,3-thiazol-4-yl)amide | A common and high-yielding reaction for primary amines. |

| Diazotization | NaNO2, HCl | 4-amino group | Diazonium salt intermediate | Can be used for further transformations (e.g., Sandmeyer reaction). |

| Schiff Base Formation | Aldehyde or Ketone | 4-amino group | N-((E)-ylidene)-2-(pyridin-3-yl)-1,3-thiazol-4-amine | A reversible reaction often used for temporary protection or further modification. |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. uobasrah.edu.iq Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity of atoms within a molecule can be established. nih.gov

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE, distinct signals are expected for the protons on the pyridine (B92270) ring, the thiazole (B1198619) ring, and the amine group. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the thiazole substituent. The single proton on the thiazole ring is expected to appear as a singlet, while the amine protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2' (Pyridine) | ~9.10 | d | ~2.3 |

| H6' (Pyridine) | ~8.60 | dd | ~4.8, 1.6 |

| H4' (Pyridine) | ~8.25 | ddd | ~8.0, 2.3, 1.6 |

| H5' (Pyridine) | ~7.50 | dd | ~8.0, 4.8 |

| H5 (Thiazole) | ~6.70 | s | - |

Note: Predicted values are based on typical chemical shifts for pyridine and aminothiazole moieties. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated. The chemical shifts of the carbons in the pyridine and thiazole rings are characteristic of their heteroaromatic nature.

To definitively assign each carbon signal, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. science.govnih.gov An HSQC spectrum correlates carbon signals with the signals of their directly attached protons, allowing for the straightforward assignment of all protonated carbons. researchgate.net The HMBC spectrum, conversely, shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for identifying quaternary (non-protonated) carbons and confirming the connectivity between the pyridine and thiazole rings. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | ~168.0 |

| C4 (Thiazole) | ~148.5 |

| C2' (Pyridine) | ~149.0 |

| C6' (Pyridine) | ~147.5 |

| C4' (Pyridine) | ~134.0 |

| C3' (Pyridine) | ~129.0 |

| C5' (Pyridine) | ~124.0 |

Note: Predicted values are based on typical chemical shifts for pyridine and aminothiazole moieties. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (Molecular Formula: C₈H₇N₃S), the calculated exact mass is 177.0361 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through analysis of its fragmentation patterns. hnxb.org.cn Under ionization conditions, the molecule breaks apart in a predictable manner, yielding characteristic fragment ions. sapub.org For this compound, key fragmentations would likely involve the cleavage of the C-C bond between the two rings and the characteristic fragmentation of the individual pyridine and thiazole rings. copernicus.org

Table 3: Predicted HRMS Data and Plausible Fragments for this compound

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₈N₃S⁺ | 178.0439 | Protonated molecular ion |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic rings, and the C=N and C=C bonds within the heteroaromatic systems. mu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mdpi.com Aromatic and heteroaromatic compounds like this one typically display strong absorptions in the UV region (200-400 nm) due to π → π* and n → π* electronic transitions. scielo.org.za The position and intensity of the absorption maxima (λ_max) are characteristic of the conjugated system.

Table 4: Predicted IR and UV-Vis Spectral Data for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| IR | N-H stretch | 3400-3200 | Primary amine |

| IR | Aromatic C-H stretch | 3100-3000 | Pyridine and thiazole rings |

| IR | C=N / C=C stretch | 1650-1450 | Aromatic ring stretching |

| UV-Vis | λ_max 1 | ~250-270 | π → π* transition |

Advanced Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and performing quantitative analysis. ptfarm.pl

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. nasc.ac.in A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar, aromatic compounds like this compound. thermofisher.com The method's effectiveness relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. helixchrom.com By monitoring the elution profile with a UV detector set at one of the compound's absorption maxima, the presence of impurities can be detected and the purity can be calculated based on the relative peak areas. nih.gov

Table 5: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λ_max (e.g., 260 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For heterocyclic amines like this compound, GC-MS provides crucial information regarding purity, identity, and the characterization of potential synthetic by-products or degradants. The successful analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard GC columns. nih.gov However, the use of specialized columns and derivatization techniques can overcome these issues. nih.govunibo.it

The process involves introducing the analyte into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

Retention Time and Separation

The retention time (t_R) in GC is the time it takes for an analyte to pass through the column and is a characteristic parameter under a specific set of experimental conditions. nih.gov For compounds like this compound, the retention time is influenced by its volatility and the polarity of the stationary phase. Due to the polarity of the amine and nitrogen-containing heterocyclic rings, specialized columns, such as those with a bonded polyethylene (B3416737) glycol (wax) or specialized amine-deactivated phases (e.g., Agilent CP-Volamine), are often employed to achieve symmetrical peak shapes and reproducible retention times. nih.gov The analysis of various amines has shown that such dedicated columns provide optimal performance by minimizing adsorptive interactions. nih.gov

A temperature-programmed analysis, where the column temperature is gradually increased, is typically used to ensure the timely elution of semi-volatile compounds like pyridinyl-thiazolamines. nih.gov While specific retention time data for this compound is not publicly available, the following table provides illustrative retention times for related amine compounds analyzed under specific GC conditions, demonstrating the typical range for such analyses.

Table 1: Illustrative GC Retention Times for Various Amine Compounds This data is for illustrative purposes and conditions will vary for the target compound.

| Compound | GC Column | Temperature Program | Retention Time (min) | Citation |

|---|---|---|---|---|

| Triethylamine (B128534) (TEA) | Agilent CP-Volamine | 40°C (3 min) to 100°C at 10°C/min | ~5.5 | nih.gov |

| Pyridine | DB-WAX | 50°C (5 min) to 200°C at 10°C/min | ~7.2 | ijpsonline.com |

| Diisopropylamine (DIPA) | Agilent CP-Volamine | 40°C (3 min) to 100°C at 10°C/min | ~6.1 | nih.gov |

| Aniline | DB-5MS | 60°C to 280°C at 15°C/min | ~8.9 | researchgate.net |

Mass Spectrometry and Fragmentation Patterns

Upon elution from the GC column, the analyte is subjected to ionization, typically Electron Ionization (EI) at 70 eV. The resulting molecular ion (M⁺) and its fragmentation pattern are diagnostic for the compound's structure. The fragmentation of pyridinyl-thiazole derivatives generally follows predictable pathways involving the cleavage of the heterocyclic rings and the loss of substituents. sapub.orgresearchgate.net

For this compound (C₈H₇N₃S, molecular weight: 177.23 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 177. Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bonds adjacent to the heteroatoms.

Ring Fragmentation: Fission of the thiazole and pyridine rings. Common losses include HCN, H₂CN, and fragments of the pyridine ring.

Loss of the Amino Group: Elimination of the -NH₂ group or related fragments.

The fragmentation patterns of heterocyclic compounds are often complex but provide a high degree of certainty in structural elucidation. sapub.orgnih.gov A detailed analysis of the mass spectrum allows for the identification of the core structure and the position of substituents.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 177 | [C₈H₇N₃S]⁺ | Molecular Ion (M⁺) |

| 150 | [C₈H₆N₂S]⁺ | Loss of HCN from the amine and thiazole ring |

| 134 | [C₇H₄N₂S]⁺ | Loss of HCN and NH₂ |

| 100 | [C₅H₄NS]⁺ | Fragment containing the thiazole ring and adjacent carbon |

| 78 | [C₅H₄N]⁺ | Pyridine fragment |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

The analysis of a closely related compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, shows that the molecule crystallizes with multiple independent molecules in the asymmetric unit, indicating subtle conformational differences influenced by the crystal packing environment. researchgate.net

Solid-State Conformation

The solid-state conformation is defined by the spatial relationship between different parts of the molecule. A key parameter in pyridinyl-thiazole structures is the dihedral angle between the planes of the pyridine and thiazole rings. This angle indicates the degree of twisting between the two aromatic systems. In the crystal structure of a hydrated azo derivative containing a thiazole and a pyridine ring, the two aromatic groups were found to be nearly coplanar, with a small dihedral angle of 2.9(2)°. nih.gov In contrast, for 4-(Pyridin-2-yl)thiazol-2-ylamine, the dihedral angles between the heterocyclic rings in the three independent molecules of the asymmetric unit are 22.23(4)°, 14.02(4)°, and 21.08(4)°. researchgate.net These values suggest that while there is significant π-system conjugation, the molecule is not perfectly planar, likely due to steric hindrance and crystal packing forces.

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by a network of intermolecular interactions. For aminothiazole derivatives, hydrogen bonding is a dominant feature. The amine (-NH₂) group acts as a hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings act as acceptors. researchgate.net In the crystal of 4-(Pyridin-2-yl)thiazol-2-ylamine, all amine N-H groups and heterocyclic nitrogen atoms are involved in intermolecular hydrogen bonding, forming dimeric structures. researchgate.net

Furthermore, π–π stacking interactions between the aromatic thiazole and pyridine rings of adjacent molecules contribute to the stability of the crystal lattice. nih.gov In one analogue, the plane-to-plane distance between parallel molecules was measured to be 3.7856(4) Å, which is characteristic of such interactions. nih.gov These combined forces of hydrogen bonding and π-stacking lead to the formation of a stable, three-dimensional supramolecular network. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for Pyridinyl-Thiazole Analogues

| Parameter | 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate nih.gov | 4-(Pyridin-2-yl)thiazol-2-ylamine researchgate.net | 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole mdpi.com |

|---|---|---|---|

| Chemical Formula | C₈H₁₀N₆OS | C₈H₇N₃S | C₁₈H₁₃N₅S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 3.7856(4) | 19.3879(5) | 12.353(3) |

| b (Å) | 13.1119(12) | 5.8642(2) | 10.158(2) |

| c (Å) | 20.3725(18) | 21.5714(6) | 13.250(3) |

| α (°) | 90 | 90 | 90 |

| β (°) | 93.308(8) | 104.249(1) | 107.83(3) |

| γ (°) | 90 | 90 | 90 |

| V (ų) | 1009.9(2) | 2378.02(13) | 1581.4(6) |

| Z | 4 | 12 | 4 |

Computational Chemistry and Molecular Modeling Investigations of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

For pyridine-thiazole derivatives, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-31G or 6-311G to optimize the molecular geometry and compute electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For similar pyridine-thiazole structures, the HOMO is often localized on the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed across the pyridine (B92270) moiety. nih.gov Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyridine-Thiazole System

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.26 eV | Energy of the outermost electron orbital; relates to electron-donating ability. nih.gov |

| LUMO Energy | -0.55 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 5.71 eV | Indicates chemical reactivity and stability; larger gap implies higher stability. nih.gov |

Note: Data are representative values based on DFT calculations for structurally similar compounds. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior in a biological environment, such as in water. MD simulations model the movement of atoms over time, revealing the conformational flexibility and the influence of solvent molecules.

For 2-(pyridin-3-yl)-1,3-thiazol-4-amine, the single bond connecting the pyridine and thiazole rings is a key source of flexibility, allowing for rotation and different spatial arrangements (conformations). MD simulations can track the trajectory of the molecule over nanoseconds, analyzing parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov In related heterocyclic systems, flexible loops or side chains show higher RMSF values. nih.gov

Solvation effects are critical as water molecules can form hydrogen bonds with the amine group and the nitrogen atoms in the pyridine and thiazole rings, influencing the molecule's preferred conformation and solubility. MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in aqueous solution compared to gas-phase calculations. irbbarcelona.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, as it helps identify potential biological targets and explains the mechanism of action at a molecular level.

Derivatives of pyridine and thiazole are known to possess a wide range of biological activities, including anticancer properties. mdpi.com Docking studies of these compounds have been performed against various protein targets, such as kinases (e.g., EGFR, CDK2/4/6) and other enzymes. mdpi.comnih.gov In a typical docking study, this compound would be placed into the binding site of a target protein. The simulation then explores various poses of the ligand, scoring them based on binding affinity (e.g., in kcal/mol).

The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds between the amine group or pyridine nitrogen and amino acid residues (e.g., serine, histidine), and π-π stacking between the aromatic rings and residues like tyrosine or phenylalanine. nih.gov These predicted interactions provide a rational basis for designing more potent and selective inhibitors.

Table 2: Example Molecular Docking Results for a Pyridine-Thiazole Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| EGFR Tyrosine Kinase | -7.5 | Met793, Lys745 | Hydrogen Bond |

| CDK6 | -8.2 | Val101, Asp163 | Hydrogen Bond, π-π Stacking |

Note: This table presents hypothetical yet plausible docking data based on studies of similar compounds. mdpi.comnih.gov

Tautomeric Equilibria and Energetic Landscape Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, a significant tautomeric equilibrium exists between the amino form and the imino form. The position of this equilibrium is critical as the different tautomers can exhibit distinct chemical properties and biological activities.

Quantum chemical studies on the closely related N-(pyridin-2-yl)thiazol-2-amine have shown that multiple tautomeric and isomeric structures can exist within a small energy range (e.g., ~4 kcal/mol). nih.gov Theoretical calculations can determine the relative energies and thermodynamic stability of each tautomer. For this compound, the primary equilibrium would be between the 4-amino-thiazole and the 4-imino-thiazoline forms, where the proton shifts from the exocyclic nitrogen to the ring nitrogen. Computational analysis suggests that in many similar heterocyclic systems, the amino tautomer is generally the more stable form in both solution and the solid state. researchgate.netresearchgate.net Understanding this energetic landscape is essential for correctly interpreting experimental data and predicting how the molecule will interact with biological targets.

Prediction of Reactivity and Reaction Pathways Using Theoretical Models

Theoretical models are powerful tools for predicting the chemical reactivity of a molecule and mapping out potential reaction pathways. The electronic properties calculated via DFT, as discussed in section 5.1, are central to these predictions.

The HOMO and LUMO energy levels and their spatial distributions (frontier molecular orbitals) indicate the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov For instance, a region with a high HOMO density would be a likely site for oxidation or reaction with an electrophile. Conversely, a high LUMO density points to a site susceptible to reduction or attack by a nucleophile. researchgate.net

Furthermore, MEP maps provide a visual guide to reactivity; the negative potential regions (e.g., around the nitrogen atoms) are attractive to electrophiles, while positive potential areas are targets for nucleophiles. researchgate.net By calculating the transition state energies for proposed reaction mechanisms, such as metabolic oxidation or synthetic modification, computational models can predict the most favorable reaction pathways and the corresponding activation energies, offering invaluable guidance for synthetic chemistry and pharmacology. researchgate.net

In Vitro Biological Activity and Target Engagement of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine and Its Analogues

Antimicrobial and Antifungal Efficacy Studies (In Vitro)

The emergence of multidrug-resistant microbial and fungal strains has necessitated the search for novel antimicrobial agents. The pyridine-thiazole scaffold has been a subject of interest in this area.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While specific minimum inhibitory concentration (MIC) data for 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE against various bacterial strains are not detailed in the available literature, studies on analogous compounds have indicated potential antibacterial properties. For instance, a study on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which share the 2-(pyridin-3-yl) moiety, showed that most of the synthesized compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa researchgate.net. Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported moderate antibacterial activity against S. aureus nih.gov. Specifically, a 5-acetyl-4-methyl-2-(3-pyridyl)thiazole derivative demonstrated antibacterial activity against Staphylococcus epidermidis with a reported MIC of 0.24 μg/mL, which was noted as being twice as effective as ampicillin (B1664943) in this specific test researchgate.net.

Antifungal Activity Against Pathogenic Fungi

Antiviral Activity Assessments (In Vitro)

The exploration of pyridine-thiazole derivatives for antiviral applications is an emerging area of research. While specific in vitro antiviral data for this compound is not documented in the reviewed literature, related heterocyclic compounds have been investigated. For instance, benzothiazole-pyridine hybrids have been synthesized and evaluated as potential antiviral agents against viruses such as H5N1 and SARS-CoV-2 acs.org. Additionally, other 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been screened for activity against a range of viruses, including HIV and influenza strains, with some compounds showing moderate inhibitory effects nih.gov.

Anticancer and Cytotoxic Activity Assessments in Cell Lines (In Vitro)

The pyridine-thiazole scaffold is a common feature in many compounds designed as potential anticancer agents due to its ability to interact with various biological targets involved in cancer progression.

Antiproliferative Activity in Various Cancer Cell Lines

Direct antiproliferative data (IC50 values) for this compound against a panel of cancer cell lines is not explicitly available in the current body of scientific literature. However, numerous studies on its analogues have demonstrated significant cytotoxic effects. For example, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity. One such compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic to HeLa and PANC-1 cell lines, with IC50 values of 2.8 μM and 1.8 μM, respectively researchgate.net. Another study on thiazole-amino acid hybrid derivatives showed that a compound with a 2-pyridyl substituent at the C-4 position of the thiazole (B1198619) core displayed cytotoxicity against A549, HeLa, and MCF-7 cell lines with IC50 values ranging from 3.68 to 8.51 μM rsc.org. Furthermore, nortopsentin analogues, which incorporate a thiazole ring, have shown good antiproliferative effects against a wide range of human tumor cell lines, with GI50 values in the low micromolar to nanomolar range nih.govnih.gov.

Interactive Data Table: Antiproliferative Activity of Selected Pyridine-Thiazole Analogues

Below is a summary of the antiproliferative activities of some analogues of this compound.

| Compound/Analogue | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 | researchgate.net |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 | researchgate.net |

| Thiazole-amino acid hybrid with 2-pyridyl substituent | A549 | 3.68 - 8.51 | rsc.org |

| Thiazole-amino acid hybrid with 2-pyridyl substituent | HeLa | 3.68 - 8.51 | rsc.org |

| Thiazole-amino acid hybrid with 2-pyridyl substituent | MCF-7 | 3.68 - 8.51 | rsc.org |

| Nortopsentin analogue | Various | Low µM to nM | nih.govnih.gov |

Induction of Apoptosis and Cell Cycle Modulation (In Vitro)

The precise mechanisms by which this compound may exert cytotoxic effects, such as the induction of apoptosis or modulation of the cell cycle, have not been specifically elucidated. However, studies on structurally related compounds provide insights into potential mechanisms of action. For instance, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid was found to cause G1 cell cycle arrest in HepG2 cells. This compound also induced apoptosis, as evidenced by an increase in the total number of apoptotic cells nih.gov. Another study on nortopsentin analogues, which feature a thiazole core, demonstrated that these compounds can induce apoptosis through the externalization of plasma membrane phosphatidylserine (B164497) and by altering the mitochondrial trans-membrane potential. These analogues were also shown to block the cell cycle in the G2/M phase nih.gov. Such findings suggest that compounds based on the pyridine-thiazole scaffold may exert their anticancer effects through the modulation of key cellular processes like apoptosis and cell cycle progression.

Enzyme Inhibition and Receptor Binding Assays (In Vitro)

Analogues of this compound have been investigated for their ability to modulate the activity of several key biological targets, including kinases, purinergic receptors, and enzymes involved in DNA repair and metabolism.

While a specific kinase inhibition profile for this compound is not extensively documented, numerous studies on its structural isomers and related scaffolds highlight the potential of the pyridinyl-thiazol-amine framework as a source of kinase inhibitors.

KDR Kinase: A series of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues, which are structural isomers of the title compound, were identified as potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2). researchgate.net Further optimization of this series led to compounds with excellent pharmacokinetics and reduced affinity for the hERG ion channel, a critical parameter in drug safety. researchgate.net

Cyclin-Dependent Kinases (CDKs): The pyridinyl-thiazole motif is a key feature in inhibitors of CDKs. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of CDK4 and CDK6. nih.govnih.gov One such compound, 83 , emerged as a clinical development candidate. nih.gov Similarly, other studies have confirmed that N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine-2-amines are highly potent CDK4/6 inhibitors. rsc.org While these compounds feature a pyrimidine (B1678525) core, they underscore the importance of the pyridinyl-thiazole interaction for kinase binding.

Rho-associated kinase (ROCK): In a study of 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors, a preliminary structure-activity relationship indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov This suggests that the position of the nitrogen atom in the pyridine (B92270) ring is a critical determinant of activity for this particular kinase.

CDK2/GSK3β: Novel hybrids of pyridine with 2,3-dihydrothiazole (B1197258) or thiazolidin-4-one have been evaluated as dual inhibitors of CDK2 and GSK3β. rsc.org One derivative, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole), was identified as the most potent dual inhibitor in the series. rsc.org

The 2-aminothiazole (B372263) moiety is a recognized surrogate for urea (B33335) in the design of P2Y1 receptor antagonists. The P2Y1 receptor, activated by ADP, is a key target for the development of antiplatelet therapies. mdpi.com A series of P2Y1 antagonists incorporating the 2-aminothiazole scaffold were developed, with the most potent compound showing a P2Y1 binding Ki of 12 nM and moderate antagonism of platelet aggregation. mdpi.com

Separately, the pyridin-3-yl structural element is present in other known P2Y1 inhibitors, such as BPTU (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3–4-(trifluoromethoxy)phenylurea), a selective P2Y1 inhibitor. tue.nl The presence of both the 2-aminothiazole and pyridin-3-yl motifs in the title compound suggests a potential for activity at the P2Y1 receptor, although direct experimental evidence is required for confirmation.

Analogues of this compound have demonstrated inhibitory activity against other important enzyme targets in vitro.

Bloom Helicase (BLM): Bloom helicase, a member of the RecQ family of DNA helicases, is crucial for maintaining genomic stability. mdpi.com In a medicinal chemistry effort to optimize inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold, the positional isomerism of the pyridine nitrogen was explored. mdpi.comnih.gov It was discovered that the 3-pyridine analogue exhibited comparable activity to the parent 4-pyridine compound, demonstrating potent inhibition of BLM helicase. mdpi.com This finding is particularly significant as it involves a very close analogue of the title compound's core structure.

| Compound | Core Structure | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Analogue 4c | 1-(3,4-Dichlorophenyl)-3-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)urea | BLM Helicase | 3.5 | mdpi.com |

Urease: The enzyme urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. mdpi.com A related compound, 2-(pyridin-4-yl)benzothiazole, was identified as a mixed inhibitor of jack bean urease with an IC50 value of 0.77 mM. mdpi.com This indicates that the pyridinyl-thiazole heterocyclic system may serve as a basic scaffold for the design of urease inhibitors.

Anti-inflammatory and Antioxidant Potential (In Vitro)

The pyridinyl-thiazole scaffold has been explored for its potential to mitigate inflammation and oxidative stress in various in vitro models.

A significant body of research has focused on a series of hydrazide derivatives with a 5-methyl-2-(pyridin-3-yl)thiazole core for their anti-inflammatory properties. nih.govresearchgate.net The in vitro anti-inflammatory activity of these compounds was assessed using the inhibition of bovine serum albumin denaturation method, a widely accepted assay for screening anti-inflammatory drugs. The IC50 values for this series of compounds ranged from 46.29 to 100.60 µg/mL, with activity dependent on the substitution on the hydrazide moiety. nih.gov The compound with a 4-hydroxy-3-methoxyphenyl substitution proved to be the most potent in the series. nih.gov

| Compound ID | Substitution | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 5g | 4-Chlorophenyl | Protein Denaturation Inhibition | 100.60 | nih.gov |

| 5j | 2-Hydroxyphenyl | Protein Denaturation Inhibition | 51.32 | nih.gov |

| 5k | 4-Nitrophenyl | Protein Denaturation Inhibition | 49.51 | nih.gov |

| 5l | 4-Hydroxy-3-methoxyphenyl | Protein Denaturation Inhibition | 46.29 | nih.gov |

| Diclofenac (B195802) Sodium (Standard) | - | Protein Denaturation Inhibition | 16.10 | nih.gov |

Regarding antioxidant potential, a study of novel heterocyclic compounds including thiazole and pyridine moieties evaluated their DPPH radical scavenging activity. One ligand in the series demonstrated potent antioxidant activity with an IC50 value of 4.67 μg/mL. nih.gov Another study noted that in a series of pyridine-thiazole hybrids, compounds with a 4-pyridine moiety showed more potent activity than those with a 3-pyridine moiety, again highlighting the influence of nitrogen's position on biological activity.

Immunomodulatory Activities (In Vitro)

Direct in vitro studies focusing on the immunomodulatory activities of this compound, such as effects on cytokine release or lymphocyte proliferation, are not extensively reported in the reviewed literature. However, research on related scaffolds provides some insight. Metal complexes of 2,5-bis(2-pyridyl)-1,3,4-thiadiazole were shown to significantly reduce lymphocyte proliferation and modulate Th1/Th2 cytokine secretion in vitro. researchgate.net This suggests that the broader pyridinyl-heterocycle structural class has the potential to interact with the immune system. Dasatinib, an approved kinase inhibitor that contains a 2-aminothiazole moiety, is also known to have immunomodulatory properties. nih.gov Further investigation is needed to determine if this compound itself possesses any direct immunomodulatory effects.

Neurobiological Activity in Receptor-Based Assays (In Vitro)

Analogues of this compound have shown significant activity in neurobiological receptor-based assays, particularly as antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. The mGlu5 receptor is implicated in various neurological and psychiatric disorders, making it an important therapeutic target.

A key analogue, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) , which shares the (thiazol-4-yl)-pyridine core, has been extensively characterized as a potent, selective, and noncompetitive antagonist of the mGlu5 receptor. MTEP was developed to improve upon the properties of an earlier antagonist, MPEP. In vitro assays confirmed its high potency and selectivity.

| Compound | Assay | System | IC50 (nM) | Reference |

|---|---|---|---|---|

| MTEP | Ca2+ flux (functional assay) | Ltk cells expressing human mGlu5 | 15 | |

| [3H]-MTEP binding | Rat cortical membranes | 2.1 |

Further structure-activity relationship studies on MTEP analogues led to the identification of compounds with even greater potency as mGlu5 antagonists, with some derivatives exhibiting IC50 values in the low nanomolar range. This line of research firmly establishes the (thiazol-4-yl)-pyridine scaffold as a critical pharmacophore for potent mGlu5 receptor antagonism.

Structure Activity Relationship Sar Analysis of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring on Bioactivity

The thiazole ring is a critical component of the 2-(pyridin-3-yl)-1,3-thiazol-4-amine scaffold, and substitutions on this ring have been shown to significantly modulate biological activity. Modifications to the thiazole moiety can influence the compound's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affects their in vitro and in vivo efficacy. beilstein-journals.orgnih.gov For instance, converting the thiazole to a partially saturated thiazoline (B8809763) unit can increase water solubility and lower the partition coefficient (LogP). beilstein-journals.orgnih.gov

Structure-activity relationship (SAR) studies have indicated that an unsubstituted thiazole ring is sometimes required for selective activity against certain biological targets. mdpi.com Research on various 1,3-thiazole derivatives has demonstrated that the introduction of different substituents can lead to a range of biological responses, including antimicrobial and anti-inflammatory activities. academie-sciences.frnih.gov For example, para-halogen-substituted phenyl groups attached to the thiazole ring have been identified as important for anticonvulsant activity in some series. nih.gov

The position of substituents on the thiazole ring is also a key determinant of bioactivity. The following table summarizes the observed impact of substitutions at different positions on the thiazole ring.

| Position | Substituent Type | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| C2 | Amino group | Often crucial for interaction with biological targets, such as the DFG motif in kinases. acs.org | acs.org |

| C4 | Amino group | Essential for hydrogen bonding and target interaction. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| C5 | Electron-withdrawing group | Can enhance potency in certain inhibitor classes. acs.org | acs.org |

| C5 | Methyl group | Can enhance hydrophobic interactions with target proteins. acs.org | acs.org |

Influence of Pyridine (B92270) Ring Modifications on Biological Potency and Selectivity

Modifications to the pyridine ring of this compound derivatives play a pivotal role in determining their biological potency and selectivity. The nitrogen atom in the pyridine ring is a key site for hydrogen bonding interactions with biological targets. mdpi.com

The position of the nitrogen atom within the pyridine ring and the presence of various substituents can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific enzymes or receptors. academie-sciences.frbeilstein-journals.org For example, the introduction of an electron-donating methyl group on the pyridine ring can stabilize the system and lead to increased fluorescence in certain luminogens. beilstein-journals.org Conversely, electron-withdrawing groups can also modulate the molecule's properties, affecting its biological activity. beilstein-journals.org

In the context of kinase inhibitors, replacing a phenyl moiety with a pyridine ring and incorporating ionizable groups has been a successful strategy to generate potent and specific inhibitors. acs.org The following table illustrates how different modifications to the pyridine ring can affect the biological profile of these compounds.

| Modification | Effect on Bioactivity | Example/Reference |

|---|---|---|

| Introduction of ionizable groups (e.g., piperazine) | Can lead to excellent potency and high selectivity for certain kinases. acs.org | acs.org |

| Variation in substituent position | Alters potency; for example, hydroxyl group substitutions can enhance antimicrobial activity. nih.gov | nih.gov |

| Attachment of a methoxy (B1213986) phenyl group | May be responsible for high anticonvulsant activity in some derivatives. nih.gov | nih.gov |

Role of the Amine Group at Position 4 in Target Interaction and Pharmacophore Development